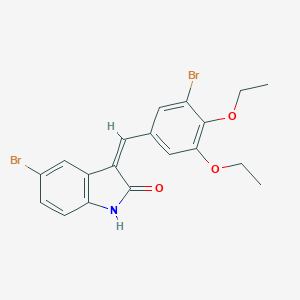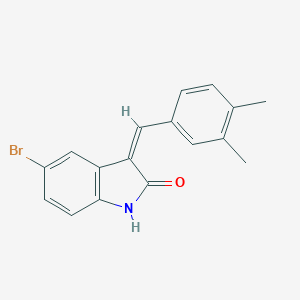![molecular formula C27H24ClNO4 B307878 8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307878.png)
8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline is a synthetic compound that belongs to the quinoline family. It has been the subject of scientific research due to its potential applications in various fields.
科学的研究の応用
8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. In addition, it has been investigated as a potential antibacterial agent.
作用機序
The mechanism of action of 8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline varies depending on its application. In anticancer studies, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade. In Alzheimer's disease studies, it inhibits acetylcholinesterase activity, leading to an increase in acetylcholine levels in the brain. In antibacterial studies, it disrupts bacterial cell wall synthesis and inhibits bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In anticancer studies, it has been shown to inhibit cancer cell growth and induce apoptosis. In Alzheimer's disease studies, it has been shown to improve cognitive function and memory. In antibacterial studies, it has been shown to inhibit bacterial growth.
実験室実験の利点と制限
The advantages of using 8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline in lab experiments include its synthetic availability, moderate yield, and potential applications in various fields. However, its limitations include its moderate yield, low solubility, and potential toxicity.
将来の方向性
There are several future directions for research on 8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline. In medicinal chemistry, further studies are needed to investigate its potential as an anticancer agent and treatment for Alzheimer's disease. In antibacterial studies, further research is needed to determine its effectiveness against different bacterial strains and its potential for developing resistance. In addition, further studies are needed to investigate its potential side effects and toxicity.
合成法
The synthesis of 8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline involves the reaction between 2-chlorobenzyl chloride and 2-(3,4,5-trimethoxyphenyl)acetonitrile in the presence of anhydrous potassium carbonate, followed by cyclization with 8-hydroxyquinoline. The yield of the synthesis is moderate, and the purity of the product can be improved by recrystallization.
特性
分子式 |
C27H24ClNO4 |
|---|---|
分子量 |
461.9 g/mol |
IUPAC名 |
8-[(2-chlorophenyl)methoxy]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C27H24ClNO4/c1-30-24-15-18(16-25(31-2)27(24)32-3)11-13-21-14-12-19-8-6-10-23(26(19)29-21)33-17-20-7-4-5-9-22(20)28/h4-16H,17H2,1-3H3/b13-11+ |
InChIキー |
KFIVKIZSTOQABH-ACCUITESSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methylphenyl acetate](/img/structure/B307795.png)
![7-Acetyl-3-(allylsulfanyl)-6-{4-nitrophenyl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307800.png)
![3-[(2-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307801.png)
![6-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307803.png)
![2-Methoxy-4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenyl propanoate](/img/structure/B307804.png)
![2-Methoxy-4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-nitrophenyl propanoate](/img/structure/B307805.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307811.png)

![(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307816.png)

![6-(2-Bromo-5-methoxyphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307819.png)
![ethyl 4-{5-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-furyl}benzoate](/img/structure/B307820.png)
![6-(2-Furyl)-3-(heptylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307821.png)
![5-bromo-3-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B307822.png)